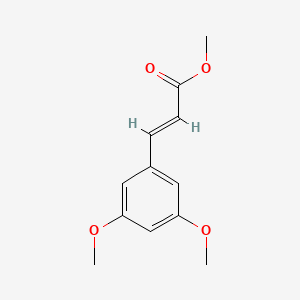

3,5-Dimethoxycinnamic acid methyl ester

Description

Contextual Significance of Phenylpropanoids in Natural Products Research

Phenylpropanoids are a large and diverse group of secondary metabolites produced by plants. nist.gov Characterized by a C6-C3 carbon skeleton, these compounds are fundamental to plant life, playing crucial roles in defense against pathogens, UV radiation, and other environmental stressors. nist.govuni.lu Their significance extends far beyond plant physiology, as they are major biologically active components in the human diet, found in fruits, vegetables, whole grains, spices, and beverages. nih.gov

The broad spectrum of biological activities associated with phenylpropanoids—including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties—has made them a focal point of natural products research. researchgate.net They serve not only as bioactive molecules themselves but also as vital precursors for more complex natural products like flavonoids and lignans. researchgate.net This dual role has cemented their importance as lead compounds in the quest for new therapeutics and as valuable chemicals for the nutraceutical, cosmetic, and pharmaceutical industries. researchgate.net

Overview of Methoxylated Cinnamic Acid Derivatives in Academic Inquiry

Within the extensive family of phenylpropanoids, cinnamic acid and its derivatives are of particular interest. The biological efficacy of these compounds is often dictated by the nature and position of substituent groups on the phenyl ring. nih.gov Methoxylation, the presence of one or more methoxy (B1213986) (-OCH3) groups, is a key structural feature that significantly influences the bioactivity and metabolic stability of cinnamic acid derivatives. nih.gov

Numerous studies have highlighted the potent biological activities of methoxylated cinnamic acids, including antimicrobial, antidiabetic, anticancer, and protective effects on the liver, heart, and nervous system. nih.gov For instance, research has shown that the presence of a methoxy group can enhance a compound's ability to penetrate biological membranes and can increase its metabolic stability by inhibiting the enzymes responsible for its breakdown. nih.gov Derivatives such as ferulic acid (3-methoxy-4-hydroxycinnamic acid) and sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) are well-studied examples. rsc.org The esterification of these acids, creating derivatives like cinnamic acid methyl esters, is a common strategy in medicinal chemistry to further modify their physicochemical properties.

Specific Focus on 3,5-Dimethoxycinnamic Acid Methyl Ester within Contemporary Chemical Biology and Medicinal Chemistry Research

This compound is a specific derivative that belongs to this promising class of molecules. Its parent compound, 3,5-dimethoxycinnamic acid, is a known entity in chemical research. nist.govsigmaaldrich.com The methyl ester form, methyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate, is characterized by the addition of a methyl group to the carboxylic acid function. uni.lu

While extensive biological screening data for this specific ester is not widely published, research into its parent acid provides valuable insights. For example, studies investigating the interaction of substituted cinnamic acids with bacterial P450 enzymes, which are relevant models for drug metabolism, have examined 3,5-dimethoxycinnamic acid. One such study found that it was a poor substrate for the enzyme CYP199A4, showing very low conversion to its demethylated metabolite, 3-hydroxy-5-methoxycinnamic acid. rsc.org This finding is significant as it demonstrates how the specific 3,5-dimethoxy substitution pattern influences enzymatic processing, a key area of investigation in both chemical biology and medicinal chemistry. rsc.org

The study of this compound is situated within the broader effort to understand structure-activity relationships in this class. Researchers synthesize and evaluate libraries of related compounds, such as trimethoxycinnamic acid derivatives, to probe for activities like antinarcotic effects by testing their interaction with specific neural receptors. nih.gov The accessibility of 3,5-Dimethoxycinnamic acid as a starting material allows for the synthesis of its methyl ester and other derivatives, positioning it as a valuable building block for creating novel compounds for biological screening and as a tool for probing enzymatic functions. sigmaaldrich.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-9(4-5-12(13)16-3)7-11(8-10)15-2/h4-8H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYLOSISVANWEF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3,5 Dimethoxycinnamic Acid Methyl Ester

Classical Chemical Synthesis Methodologies for the Core Structure

The synthesis of the 3,5-dimethoxycinnamic acid core structure, the precursor to its methyl ester, can be achieved through several established organic reactions. These methods typically involve the formation of the carbon-carbon double bond by reacting 3,5-dimethoxybenzaldehyde (B42067) with a suitable C2-building block.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.org For the synthesis of 3,5-dimethoxycinnamic acid, 3,5-dimethoxybenzaldehyde is reacted with malonic acid in the presence of a weak base like pyridine (B92270) or piperidine. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition followed by dehydration. A subsequent decarboxylation step, often occurring in situ in what is known as the Doebner modification, yields the desired α,β-unsaturated acid. wikipedia.orgorganic-chemistry.org

Perkin Reaction: Developed by William Henry Perkin, this method produces α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. longdom.orgwikipedia.orgbyjus.com To synthesize 3,5-dimethoxycinnamic acid, 3,5-dimethoxybenzaldehyde would be heated with acetic anhydride and an alkali acetate (B1210297) (e.g., sodium acetate). quora.com The reaction requires high temperatures and often long reaction times to proceed to completion. jk-sci.com

Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. libretexts.orgyoutube.com To obtain the cinnamic acid structure, 3,5-dimethoxybenzaldehyde is reacted with a stabilized Wittig reagent like (carboxymethyl)triphenylphosphonium bromide in the presence of a strong base. This approach offers excellent control over the location of the newly formed double bond. libretexts.org A key advantage is its tolerance for a variety of functional groups. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org To form the 3,5-dimethoxycinnamate skeleton, an aryl halide such as 3,5-dimethoxybromobenzene could be coupled with methyl acrylate (B77674) in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.netresearchgate.net This reaction is notable for its high stereoselectivity, typically favoring the formation of the trans (E) isomer. organic-chemistry.org

| Reaction | Key Reactants | Typical Catalyst/Base | Primary Product | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 3,5-Dimethoxybenzaldehyde, Malonic Acid | Pyridine, Piperidine | 3,5-Dimethoxycinnamic Acid | wikipedia.org |

| Perkin Reaction | 3,5-Dimethoxybenzaldehyde, Acetic Anhydride | Sodium Acetate | 3,5-Dimethoxycinnamic Acid | longdom.orgwikipedia.org |

| Wittig Reaction | 3,5-Dimethoxybenzaldehyde, Phosphonium Ylide | Strong base (e.g., n-BuLi) | 3,5-Dimethoxycinnamic Acid/Ester | libretexts.orglibretexts.org |

| Heck Reaction | 3,5-Dimethoxy-halobenzene, Methyl Acrylate | Palladium catalyst, Base | 3,5-Dimethoxycinnamic Acid Methyl Ester | wikipedia.org |

Enzymatic Synthesis and Biocatalytic Approaches for Ester Formation

Biocatalysis, particularly using lipases, offers a highly selective and environmentally friendly alternative to chemical methods for ester synthesis. These enzymatic reactions proceed under mild conditions, minimizing by-product formation and energy consumption.

Lipases are widely employed for the esterification of cinnamic acids. researchgate.net The synthesis of this compound can be achieved through direct esterification of the parent acid with methanol (B129727). Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are effective catalysts for this transformation. nih.gov The enzyme's high selectivity often negates the need for protecting groups on other parts of the molecule.

Alternatively, transesterification (or interesterification) is another powerful enzymatic route. nih.govresearchgate.net In this approach, an existing ester (e.g., an ethyl or vinyl ester of 3,5-dimethoxycinnamic acid) is reacted with methanol in the presence of a lipase (B570770). nih.govtandfonline.com The reaction equilibrium can be driven towards the methyl ester product by using an excess of methanol or by operating in a solvent-free system where methanol also acts as the reaction medium. nih.gov

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including cinnamate (B1238496) esters. Key goals include waste prevention, the use of safer solvents, and energy efficiency.

Greener Solvents and Reagents: A modified Steglich esterification has been developed that replaces hazardous chlorinated solvents like dichloromethane (B109758) with acetonitrile (B52724), a greener alternative. researchgate.netnih.govjove.comjove.com This method uses a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and allows for high yields and purity without requiring chromatographic purification, thus reducing solvent waste. researchgate.netnih.govrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. nih.govrsc.org For instance, the Horner–Wadsworth–Emmons reaction, a variation of the Wittig reaction, can be used to synthesize ethyl cinnamates under microwave irradiation in a fraction of the time required for traditional methods. nih.gov Similarly, Perkin reactions have been shown to be more efficient under microwave conditions. jk-sci.com Solvent-free microwave heating using a phase-transfer catalyst has also been reported as a green procedure for cinnamate ester synthesis. researchgate.net

Biocatalysis: As discussed in the previous section, the use of enzymes like lipases is a cornerstone of green chemistry. researchgate.net Enzymatic reactions are performed in benign solvents (or solvent-free), operate at lower temperatures, are highly selective, and the biocatalysts are biodegradable.

Derivatization and Targeted Structural Modifications for Research Probes

This compound can be chemically modified to create derivatives for use as research probes or to explore structure-activity relationships. These modifications can target the ester group, the aromatic ring, or the alkene side chain.

Esterification Reactions and Ester Exchange

The methyl ester itself is a product of esterification. The most common laboratory methods are the Fischer-Speier esterification (reacting the carboxylic acid with methanol under strong acid catalysis) and the Steglich esterification. The Steglich method is milder, using a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrsc.org

Once formed, the methyl ester can be converted to other esters via transesterification. This can be accomplished using classical acid or base catalysis, but enzymatic methods using lipases are often preferred for their mildness and selectivity. nih.gov For example, reacting the methyl ester with a different alcohol in the presence of an immobilized lipase can yield a variety of other cinnamate esters. researchgate.net

Aromatic Substitutions and Side Chain Modifications

The structure of this compound allows for modifications at both the aromatic ring and the propenyl side chain.

Aromatic Ring Modification: The methoxy (B1213986) groups on the aromatic ring can be targeted. For instance, selective oxidative demethylation can be achieved using biocatalysts. The cytochrome P450 enzyme CYP199A4 has been shown to catalyze the oxidative demethylation of 3,5-dimethoxycinnamic acid, resulting in the formation of 3-hydroxy-5-methoxycinnamic acid. rsc.orgrsc.org Although the turnover was reported as low, this demonstrates the feasibility of selective enzymatic modification of the aromatic ring. rsc.orgrsc.org

Side Chain Modification: The carbon-carbon double bond of the propenyl side chain is susceptible to various addition reactions, such as hydrogenation to produce the corresponding saturated propionate (B1217596) derivative, or epoxidation to form an epoxide.

Conjugation Chemistry with Biomolecules (e.g., amino acids, phospholipids)

Cinnamic acid derivatives are often conjugated with biomolecules to alter their physical properties, such as solubility and bioavailability, or to create targeted probes.

Conjugation with Phospholipids (B1166683): Phenolic compounds can be enzymatically conjugated with phospholipids to create "phenophospholipids." A study on the closely related 3,4-dimethoxycinnamic acid demonstrated that its ethyl ester could be incorporated into egg-yolk phosphatidylcholine via an interesterification reaction catalyzed by Novozym 435. upwr.edu.plmdpi.comscilit.com This process yields a structured phospholipid with the cinnamoyl moiety attached. This strategy is a viable pathway for creating phospholipid conjugates of 3,5-dimethoxycinnamic acid to enhance its compatibility with biological membranes. upwr.edu.plmdpi.com

Conjugation with Amino Acids: The carboxyl group of 3,5-dimethoxycinnamic acid (or its activated form) can be coupled with the amino group of amino acids or their esters to form amide conjugates. This is typically achieved using standard peptide coupling reagents. Such conjugations are explored to create novel compounds with potentially enhanced biological activities.

Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dimethoxycinnamic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. Through the application of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques, a comprehensive understanding of the molecular framework of 3,5-Dimethoxycinnamic acid methyl ester can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and stereochemical relationships. For trans-Methyl 3,5-dimethoxycinnamate, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), exhibits distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons.

The vinylic protons, H-α and H-β, appear as doublets due to their coupling, with a characteristic large coupling constant (J) of approximately 16.0 Hz, which is indicative of a trans configuration across the double bond. The aromatic protons, H-2, H-4, and H-6, show specific splitting patterns that reflect their substitution on the benzene (B151609) ring. The two equivalent protons at positions 2 and 6 typically appear as a doublet, while the proton at position 4 appears as a triplet. The protons of the two methoxy groups on the aromatic ring and the single methoxy group of the methyl ester each produce a sharp singlet signal.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 6.42 | d | 16.0 |

| H-β | 7.63 | d | 16.0 |

| H-2, H-6 | 6.66 | d | 2.2 |

| H-4 | 6.45 | t | 2.2 |

| 3,5-OCH₃ | 3.82 | s | - |

| COOCH₃ | 3.78 | s | - |

Note: Data obtained from a sample dissolved in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of trans-Methyl 3,5-dimethoxycinnamate, distinct signals are observed for each unique carbon atom.

The carbonyl carbon of the ester group (C=O) typically resonates at the lowest field, around 167.3 ppm. The carbon atoms of the double bond, C-α and C-β, appear in the vinylic region of the spectrum. The aromatic carbons show a pattern of signals characteristic of the 1,3,5-trisubstituted benzene ring, with the methoxy-substituted carbons (C-3 and C-5) appearing at a lower field than the other aromatic carbons. The carbon atoms of the methoxy groups (OCH₃) are observed at high field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 167.3 |

| C-β | 144.9 |

| C-1 | 136.5 |

| C-3, C-5 | 161.1 |

| C-α | 115.6 |

| C-2, C-6 | 106.9 |

| C-4 | 104.5 |

| 3,5-OCH₃ | 55.5 |

| COOCH₃ | 51.7 |

Note: Data obtained from a sample dissolved in CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific experimental 2D NMR data for this compound were not found in the searched resources, these techniques are invaluable for unambiguous signal assignment and detailed structural confirmation.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity between H-α and H-β, and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the vinylic protons and the aromatic ring, as well as the placement of the methoxy and methyl ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to confirm the trans geometry of the double bond through the observation of a NOE between H-α and H-β.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column, and then ionized and fragmented in the mass spectrometer.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (222.24 g/mol ). Common fragmentation pathways for cinnamate (B1238496) esters involve cleavage of the ester group and fragmentation of the side chain and aromatic ring.

Table 3: GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

| 222 | [M]⁺ (Molecular Ion) |

| 191 | [M - OCH₃]⁺ |

| 163 | [M - COOCH₃]⁺ |

| 135 | [M - COOCH₃ - CO]⁺ |

Note: Fragmentation data is based on typical EI-MS behavior of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds. While specific experimental LC-MS data for this compound were not found in the searched resources, the general approach can be described.

The compound would be separated by liquid chromatography, typically using a reversed-phase column, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. In positive ion mode ESI, the compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, it could be observed as a deprotonated molecule [M-H]⁻. The fragmentation of these precursor ions can be induced in the mass spectrometer (MS/MS) to provide further structural information.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for the precise mass determination and formula confirmation of this compound. This soft ionization technique allows for the analysis of the intact molecule with minimal fragmentation, providing a highly accurate mass measurement of the molecular ion.

The analysis provides the monoisotopic mass of the compound, which is calculated based on the most abundant isotopes of its constituent elements. For this compound (C₁₂H₁₄O₄), the expected monoisotopic mass is 222.0892 Da. HRESIMS experiments typically detect various adducts of the molecule, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺ in positive ion mode. The high resolution of the instrument allows for the differentiation of these species from other ions with similar nominal masses. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, further aid in its identification. uni.lu

Table 1: Predicted HRESIMS Data for this compound Adducts uni.lu

| Adduct Ion | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.09648 | 146.6 |

| [M+Na]⁺ | 245.07842 | 155.0 |

| [M-H]⁻ | 221.08192 | 150.6 |

| [M+NH₄]⁺ | 240.12302 | 165.4 |

| [M+K]⁺ | 261.05236 | 153.9 |

| [M]⁺ | 222.08865 | 152.1 |

Complementary Spectroscopic Techniques in Research Context

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands. The presence of the α,β-unsaturated ester functional group is confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically observed in the region of 1724-1710 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate (B77674) moiety shows a stretching vibration in the range of 1633-1616 cm⁻¹. The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The two methoxy groups (O-CH₃) are identified by their characteristic C-O stretching bands, which typically appear as strong absorptions between 1290 cm⁻¹ and 1150 cm⁻¹, and C-H stretching of the methyl groups around 2964-2837 cm⁻¹. biosynth.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960 | C-H Stretch | Methoxy (-OCH₃) |

| ~1715 | C=O Stretch | Ester Carbonyl |

| ~1630 | C=C Stretch | Alkene |

| ~1585 | C=C Stretch | Aromatic Ring |

| ~1250, ~1150 | C-O Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The extended conjugation involving the benzene ring, the alkene double bond, and the carbonyl group gives rise to characteristic absorption bands in the UV region.

The primary absorption is due to a π→π* transition of the conjugated system. For cinnamates, this typically results in a strong absorption maximum (λmax) located in the UVB range. Theoretical studies and experimental data for related cinnamate derivatives suggest that the λmax for this compound would be approximately 310 nm. researchgate.net The presence of the two electron-donating methoxy groups on the benzene ring can influence the exact position and intensity of this absorption band. The solvent used for analysis can also cause slight shifts in the absorption maxima. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound researchgate.netnih.gov

| Absorption Maximum (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~310 nm | π→π* | Phenylacrylate System |

Chromatographic Purity Assessment and Isolation Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound. Reversed-phase HPLC is the most common mode used for this type of compound.

A typical HPLC method involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure sharp peak shapes by suppressing the ionization of any residual acidic impurities. Detection is commonly performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima, such as 310 nm. researchgate.net The retention time of the compound under specific conditions is a key identifier, and the peak area can be used for quantification.

Table 4: Representative HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 310 nm |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, owing to its volatility. nih.gov The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column.

For analysis, a non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is typically used. The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The column temperature is gradually increased (a temperature program) to elute compounds in order of increasing boiling point. The Kovats retention index, a relative measure of retention time, is a useful parameter for identification. For the closely related isomer, methyl 3,4-dimethoxycinnamate, the Kovats retention index on a standard non-polar column is reported to be around 1830. nih.gov

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the qualitative analysis of this compound. It is primarily used to monitor the progress of its synthesis, identify the presence of the compound in a mixture, and determine the optimal solvent system for larger-scale separation via column chromatography.

In a typical procedure, a silica (B1680970) gel plate (Silica Gel 60 F254) is used as the stationary phase due to its polarity. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. For cinnamic acid esters, common eluents consist of a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a moderately polar solvent, like ethyl acetate (B1210297). nih.gov The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the target compound that is ideally between 0.3 and 0.5 for effective separation. youtube.com

After the solvent front has moved up the plate, the plate is removed and dried. The spots corresponding to different compounds can be visualized under UV light (typically at 254 nm), as the conjugated system in this compound is UV-active. Further visualization can be achieved by staining, for example, with a potassium permanganate (B83412) solution, which reacts with the double bond in the cinnamate structure, appearing as a yellow or brown spot on a purple background. nih.gov

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values for this compound are dependent on the exact conditions, data from closely related methoxy-substituted cinnamic acid methyl esters provide a strong indication of expected behavior.

Table 1: Typical TLC Parameters for Analysis of Cinnamic Acid Esters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane / Ethyl Acetate mixtures (e.g., 7:3, 3:2, 2:1 v/v) nih.govresearchgate.net |

| Visualization | UV Light (254 nm), Potassium Permanganate Stain nih.gov |

| Expected Rf Range | 0.3 - 0.7 (highly dependent on exact solvent composition) |

This interactive table summarizes the typical conditions used for TLC analysis of compounds structurally similar to this compound.

Column Chromatography and Solid-Phase Extraction (SPE)

For the preparative purification of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but is scaled up to handle larger quantities of material. Solid-phase extraction (SPE) can also be used for sample clean-up, employing similar principles.

Flash column chromatography is a rapid and efficient variant commonly used. nih.gov In this method, pressure is applied to the top of the column to force the solvent through the stationary phase, speeding up the separation process.

The stationary phase is typically silica gel (e.g., 60-230 mesh), which is packed into a glass column. nih.gov The crude reaction mixture containing this compound is loaded onto the top of the silica gel. The mobile phase, determined from prior TLC analysis, is then passed through the column.

Elution can be performed isocratically (with a constant solvent composition) or with a gradient (where the polarity of the mobile phase is gradually increased over time). For instance, the elution might start with a low-polarity mixture like 10:1 hexane/ethyl acetate to remove non-polar impurities, followed by an increase in the ethyl acetate concentration to elute the slightly more polar product, this compound. nih.gov Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Table 2: Representative Column Chromatography Conditions for Purification of Cinnamic Acid Esters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60-230 mesh) nih.gov |

| Apparatus | Glass Column for Gravity or Flash Chromatography |

| Mobile Phase (Eluent) | Gradients of Hexane and Ethyl Acetate (e.g., starting from 10:1 and increasing polarity) nih.gov |

| Loading Technique | Dry loading (adsorbing the compound onto a small amount of silica) or wet loading |

| Monitoring | TLC analysis of collected fractions |

This interactive table outlines the general conditions for purifying cinnamic acid esters like this compound using column chromatography.

Analytical Method Development and Validation for 3,5 Dimethoxycinnamic Acid Methyl Ester

Quantitative and Qualitative Analytical Protocols for Detection

The detection and quantification of 3,5-Dimethoxycinnamic acid methyl ester, like other methoxylated cinnamic esters, rely heavily on chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation methods, often coupled with a mass spectrometer (MS) for definitive identification and quantification.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, where it is separated from other components in a sample based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that acts as a chemical fingerprint for identification. For instance, in the analysis of metabolites from 3,5-dimethoxycinnamic acid, GC-MS was used to identify the product by its specific mass-to-charge ratio (m/z). rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally labile compounds. For cinnamic acid derivatives, reverse-phase HPLC is commonly employed, using a non-polar stationary phase and a polar mobile phase. mdpi.comsemanticscholar.org Detection is often achieved with a Diode Array Detector (DAD) or a mass spectrometer.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This advanced technique offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. It can provide highly accurate mass information for both parent ions and their fragments, facilitating the unambiguous identification of compounds in complex mixtures. nih.gov This method is particularly useful for analyzing extracts from natural products where numerous related compounds may be present. nih.gov

Spectrometric and Spectroscopic Identification: Qualitative analysis and structural confirmation are accomplished using various spectrometric methods that provide detailed information about the molecule's structure.

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition from the molecular ion peak. The fragmentation pattern observed in the mass spectrum gives clues about the compound's structure. The predicted monoisotopic mass for this compound (C12H14O4) is 222.0892 Da. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide definitive structural information by mapping the chemical environment of hydrogen and carbon atoms within the molecule. For similar methoxylated cinnamic esters, specific chemical shifts (δ) are reported for the methoxy (B1213986) groups (around 55 ppm in 13C NMR) and the vinylic protons of the cinnamate (B1238496) backbone. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For a cinnamic acid ester, characteristic absorption bands would be observed for the C=O stretch of the ester (around 1700-1720 cm⁻¹), the C=C stretch of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and C-O stretches of the ether and ester groups. nih.gov

The following table summarizes the common analytical techniques used for the detection of this compound.

Interactive Table 1: Analytical Protocols for this compound

| Technique | Principle | Application | Key Findings/Data |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by ionization and mass-based detection. | Quantitative analysis and identification in various matrices. | Provides molecular weight and a characteristic fragmentation pattern for identification. rsc.orgnist.gov |

| HPLC-MS/DAD | Separation of non-volatile compounds in a liquid phase followed by detection. | Quantification and analysis in complex mixtures, such as plant extracts. | Retention time and UV-Vis spectrum (DAD) or mass spectrum (MS) for identification. mdpi.comsemanticscholar.org |

| UPLC-Q-TOF-MSE | High-resolution separation and high-accuracy mass measurement. | Rapid screening and identification of metabolites and derivatives in complex biological extracts. | Provides accurate mass data for parent and fragment ions, enabling confident structural elucidation. nih.gov |

| NMR (1H, 13C) | Measures the magnetic properties of atomic nuclei. | Definitive structural elucidation of the pure compound. | Provides a detailed map of the carbon-hydrogen framework. nih.gov |

| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups (ester, ether, alkene, aromatic ring). | Confirms the presence of key structural motifs through characteristic absorption bands. nih.gov |

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Detection

Although this compound is amenable to direct analysis, derivatization is a common strategy employed to enhance analytical performance, particularly for GC-MS. Derivatization aims to increase the volatility, thermal stability, and/or detection sensitivity of an analyte. For cinnamic acid derivatives, derivatization typically targets the carboxylic acid group of the parent acid or other reactive functional groups.

Esterification of the Parent Acid: The most common derivatization for the parent compound, 3,5-dimethoxycinnamic acid, is esterification to form its methyl ester. This is a crucial step if the analysis starts from the acid form, as it makes the molecule sufficiently volatile for GC analysis.

With Trimethylsilyldiazomethane (TMSD): This reagent reacts specifically with acidic protons, such as those on carboxylic acids, to form methyl esters under mild, room-temperature conditions. It is a convenient and effective method for preparing methyl esters for GC-MS analysis. littlemsandsailing.com

With Acidified Methanol (B129727): Heating the acid with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) is a classic method for esterification. mdpi.comnih.govnih.gov This reaction converts the polar carboxylic acid into a less polar, more volatile methyl ester. nih.gov For example, a common procedure involves heating the sample with 2 M HCl in methanol at 80°C. nih.gov

Derivatization for Enhanced Detection: Even when analyzing the methyl ester, further derivatization can be performed on other parts of the molecule or on its metabolites (e.g., if a methoxy group is hydrolyzed to a hydroxyl group) to improve chromatographic properties and generate more characteristic mass spectral fragments.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert any hydroxyl groups (if present on the aromatic ring after metabolism) into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. sigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) react with hydroxyl and amine groups to form stable, electron-capturing derivatives. mdpi.comresearchgate.net These derivatives are particularly advantageous for GC with electron-capture detection (GC-ECD) or for GC-MS using electron-capture negative-ion chemical ionization (ECNICI), which can significantly increase sensitivity. nih.gov Furthermore, acylation can produce unique and high-mass fragment ions in mass spectrometry, aiding in the differentiation of isomers that might otherwise have very similar mass spectra. researchgate.net

The table below outlines common derivatization strategies relevant to the analysis of 3,5-Dimethoxycinnamic acid and its ester.

Interactive Table 2: Derivatization Strategies for Cinnamic Acid Derivatives

| Strategy | Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Esterification | Trimethylsilyldiazomethane (TMSD) | Carboxylic Acid | Increase volatility and thermal stability for GC-MS. littlemsandsailing.com |

| Esterification | Acidified Methanol (e.g., 2M HCl in CH₃OH) | Carboxylic Acid | Increase volatility for GC-MS. mdpi.comnih.gov |

| Silylation | MTBSTFA | Hydroxyl groups (on potential metabolites) | Increase volatility and stability; produces characteristic MS fragments. sigmaaldrich.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Hydroxyl groups (on potential metabolites) | Enhance detectability (GC-ECD/ECNICI) and create unique MS fragmentation patterns for isomer differentiation. mdpi.comnih.govresearchgate.net |

Method Optimization for Analysis in Complex Biological and Environmental Matrices

Analyzing this compound in complex matrices like biological fluids (blood, urine) or environmental samples (soil, water) presents significant challenges due to the presence of interfering substances. rsc.org Method optimization focuses on efficient sample preparation to isolate and concentrate the analyte while removing matrix components that can interfere with analysis.

Sample Preparation and Extraction: The choice of extraction technique is critical and depends on the sample type and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): A conventional method where the sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, which is then separated, concentrated, and analyzed. This technique is guided by the polarity and pH of the aqueous and organic phases. epa.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. SPE offers higher recovery, better cleanup, and reduced solvent consumption compared to LLE. epa.gov

Supercritical Fluid Extraction (SC-CO₂): This method uses supercritical carbon dioxide as the extraction solvent. It is particularly effective for extracting non-polar to moderately polar compounds from solid or semi-solid matrices. SC-CO₂ is advantageous because it is non-toxic, and the solvent can be easily removed by depressurization, leaving a solvent-free extract. This technique has been successfully applied to the extraction of cinnamic acid derivatives from plant materials. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volatile or semi-volatile analytes adsorb to the fiber and are then thermally desorbed directly into the GC injector. It is a rapid and sensitive method for analyzing compounds in both environmental and biological samples. helsinki.fi

Method Validation and Quality Control: Once an extraction and analysis protocol is established, it must be validated to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction procedure, typically determined by spiking a blank matrix with a known amount of the analyte.

Matrix Effects: The influence of co-extracted matrix components on the ionization and detection of the analyte, especially in ESI-MS. These effects are often assessed by comparing the response of the analyte in a pure solvent versus a matrix extract.

The following table summarizes sample preparation methods for analyzing compounds in complex matrices.

Interactive Table 3: Method Optimization for Complex Matrices

| Matrix Type | Preparation/Extraction Technique | Key Optimization Parameters | Purpose |

|---|---|---|---|

| Biological Fluids (e.g., plasma, urine) | Liquid-Liquid Extraction (LLE) | Solvent choice, pH adjustment, phase ratio. | Isolate analyte from proteins, salts, and polar metabolites. epa.gov |

| Biological Fluids & Plant Extracts | Solid-Phase Extraction (SPE) | Sorbent type (e.g., C18, ion-exchange), wash/elution solvents. | Selective isolation and concentration, removal of interferences. epa.gov |

| Environmental Samples (e.g., soil, water) | Solid-Phase Microextraction (SPME) | Fiber coating, extraction time/temperature, headspace vs. direct immersion. | Rapid, solvent-free extraction of volatile/semi-volatile analytes. helsinki.fi |

| Plant Tissues & Solid Waste | Supercritical Fluid Extraction (SC-CO₂) | Pressure, temperature, co-solvent addition. | Efficient extraction from solid matrices with minimal solvent waste. nih.gov |

| Plant Tissues | Acidified Methanol Extraction | Acid concentration, extraction time, temperature. | Simultaneous extraction and derivatization (esterification) of parent acids. mdpi.comsemanticscholar.org |

Investigative Studies on the Biological Activities of 3,5 Dimethoxycinnamic Acid Methyl Ester and Analogues

In Vitro Bioactivity Assessments

In vitro studies provide a foundational understanding of the biological effects of chemical compounds in a controlled laboratory setting. For 3,5-dimethoxycinnamic acid methyl ester and its structural analogues, these assessments have been crucial in elucidating their potential therapeutic properties across various domains, including antioxidant, anti-inflammatory, anticancer, neuroprotective, antimicrobial, and antidiabetic activities. These studies utilize cellular and molecular assays to determine the mechanisms and efficacy of these compounds.

The antioxidant capacity of cinnamic acid derivatives is a widely studied area, primarily attributed to their phenolic structure. nih.gov The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring significantly influence their ability to neutralize free radicals. bas.bgresearchgate.net While the hydroxyl group is considered mainly responsible for antioxidant effects, methoxylation also plays a role. nih.gov

Research into analogues like sinapic acid (3,5-dimethoxy-4-hydroxy-cinnamic acid) and its esters demonstrates notable radical scavenging capabilities. bas.bgmdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity. mdpi.comnih.gov In one study, a stearyl ester derivative of sinapic acid showed a significant radical scavenging effect, which was found to be superior to some commercial stabilizers in polypropylene. mdpi.com Another study noted that while N-hydroxycinnamoyl amino acid amides had lower scavenging ability than free hydroxycinnamic acids, they were more potent than hydroxycinnamate esters. bas.bg Cinnamic acid derivatives such as ferulic acid and sinapic acid have also been shown to improve cell viability by indirectly boosting the expression of various endogenous antioxidant enzymes. nih.gov

Table 1: Radical Scavenging Activity of Selected Cinnamic Acid Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Assay | Result | Source |

|---|---|---|---|

| Sinapic acid stearyl ester | DPPH | High radical scavenging effect | mdpi.com |

| Ferulic acid | General | Antioxidant, improves cell viability | nih.gov |

| Sinapic acid | General | Antioxidant, improves cell viability | nih.gov |

Cinnamic acid derivatives have demonstrated potential in modulating inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are mediators of inflammation. nih.govnih.govmdpi.com Dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govmdpi.com

A study on derivatives of ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid revealed moderate inhibitory activity against soybean lipoxygenase. nih.gov For instance, at a concentration of 100 μM, one of the synthesized compounds showed 20% inhibition of LOX. nih.gov The anti-inflammatory potential of these compounds is also linked to their antioxidant properties, as LOX inhibition can help decrease lipid oxidation. nih.gov Other research has focused on peptidyl inverse esters of p-methoxybenzoic acid, which have been shown to be potent irreversible inactivators of serine proteases like chymotrypsin (B1334515) and human neutrophil elastase. nih.gov This inactivation is believed to occur through the formation of a long-lived acyl-enzyme intermediate. nih.gov Amide derivatives of 3,4-dimethoxycinnamic acid have also shown significant in-vitro anti-inflammatory activity in protein denaturation and HRBC membrane stabilization assays. japsonline.com

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibition by Cinnamic Acid Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target Enzyme/Assay | Activity | Source |

|---|---|---|---|

| Ferulic acid derivative | Soybean Lipoxygenase (LOX) | Moderate inhibition | nih.gov |

| Sinapic acid derivative | Soybean Lipoxygenase (LOX) | Moderate inhibition | nih.gov |

| 3,4-dimethoxycinnamic acid derivative | Soybean Lipoxygenase (LOX) | 20% inhibition at 100 µM | nih.gov |

| p-methoxybenzoic acid peptidyl ester | Chymotrypsin | Potent irreversible inactivator | nih.gov |

| p-methoxybenzoic acid peptidyl ester | Human Neutrophil Elastase | Potent irreversible inactivator | nih.gov |

The anticancer potential of cinnamic acid esters has been evaluated against various human tumor cell lines. These studies often utilize the MTT colorimetric assay to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's cytotoxicity. scielo.brnih.gov

Research has demonstrated that cinnamic acid derivatives can exhibit significant and selective cytotoxic effects on malignant cell lines. nih.govresearchgate.net For instance, various esters and amides of cinnamic acid showed IC50 values between 42 and 166 µM against cell lines including human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and breast cancer (MCF-7). nih.govresearchgate.net One study synthesized eighteen different cinnamic esters and tested them against four human tumor cell lines: SNB-19 (astrocytoma), HCT-116 (colon carcinoma), PC3 (prostate), and HL60 (promyelocytic leukemia). scielo.brsemanticscholar.org The compound 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate was identified as the most potent against HCT-116, PC3, and SBN-19 cells, with its lowest IC50 value being 16.2 µM against the HCT-116 line. scielo.brsemanticscholar.org Another investigation into methoxylated cinnamic esters revealed antiproliferative effects on human lung adenocarcinoma cells. nih.gov

Table 3: Cytotoxicity of Cinnamic Acid Analogues in Specific Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line | Cell Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Cinnamic acid esters/amides | HeLa | Cervix Adenocarcinoma | 42 - 166 | nih.govresearchgate.net |

| Cinnamic acid esters/amides | K562 | Myelogenous Leukemia | 42 - 166 | nih.govresearchgate.net |

| Cinnamic acid esters/amides | Fem-x | Malignant Melanoma | 42 - 166 | nih.govresearchgate.net |

| Cinnamic acid esters/amides | MCF-7 | Breast Cancer | 42 - 166 | nih.govresearchgate.net |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 | Colon Carcinoma | 16.2 | scielo.brsemanticscholar.org |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 | Prostate Cancer | >16.2 | scielo.brsemanticscholar.org |

Methoxy derivatives of cinnamic acid have shown promise for their neuroprotective properties, including anti-amnestic and anti-prion activities. nih.gov The analogue 3,4-dimethoxycinnamic acid (DMCA) has been identified as a potential anti-prion compound. researchgate.netnih.gov Prion diseases are neurodegenerative disorders associated with the misfolding and aggregation of prion proteins (PrP). researchgate.netnih.gov

In vitro studies using human neuroblastoma (SH-SY5Y) cells demonstrated that DMCA binds strongly to prion proteins. nih.govresearchgate.net This interaction affects the formation of prion protein oligomers, reducing their content by 30-40% compared to controls, and subsequently increases the viability of cells treated with these neurotoxic oligomers. nih.govresearchgate.net The mechanism is thought to involve the stabilization of the PrP tertiary structure. researchgate.netnih.gov Other methoxy derivatives have also exhibited anti-amnestic properties in animal models. nih.gov

Table 4: Neuroprotective Activity of a Cinnamic Acid Analogue This table is interactive. You can sort and filter the data.

| Compound/Analogue | Activity | Model System | Key Finding | Source |

|---|

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties. nih.gov The esterification of cinnamic acids can modulate this activity.

Studies have evaluated various ester derivatives against the opportunistic fungal pathogen Candida albicans. nih.gov Among the compounds tested, methyl caffeate and methyl 2-nitrocinnamate were found to be the most effective, both exhibiting a Minimum Inhibitory Concentration (MIC) of 128 μg/mL against all tested C. albicans strains. nih.gov Another study investigating cinnamic and benzoic methyl esters against other Candida species found that methyl caffeate and methyl 4-chlorocinnamate were among the most active compounds. researchgate.net Synthetic cinnamides have also been shown to be fungicidal, with some compounds directly interacting with ergosterol (B1671047) in the fungal plasma membrane and cell wall. mdpi.com Furthermore, 3,4,5-trimethoxycinnamic acid esters have been reported to possess excellent antimicrobial and antiviral activities. researchgate.netnih.gov

Table 5: Antifungal Activity of Cinnamic Acid Ester Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| Methyl caffeate | Candida albicans | 128 | nih.gov |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | nih.gov |

| Methyl biphenyl-2-carboxylate | Candida albicans | 128 - 256 | nih.gov |

Phenolic acids, including cinnamic acid derivatives, are known for their potential to modulate glucose metabolism, making them subjects of interest for antidiabetic research. nih.gov The presence of a methoxy group, particularly at the para-position of the phenyl ring, appears to be a key structural feature for high antidiabetic activity. nih.gov

In vitro assays for antidiabetic potential often involve measuring the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. researchgate.netnih.gov The analogue p-methoxycinnamic acid has been shown to exhibit significantly higher activity in this regard than some reference compounds. nih.gov Studies on methanol (B129727) extracts of Loranthus micranthus, which contain cinnamic acid derivatives, have demonstrated inhibitory activity against α-amylase, α-glucosidase, and sucrase. researchgate.net These findings suggest that such compounds can interfere with glucose absorption and metabolism, highlighting a potential mechanism for their antidiabetic effects. nih.govmdpi.com

Table 6: In Vitro Antidiabetic Potential of Cinnamic Acid Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target/Assay | Activity | Source |

|---|---|---|---|

| p-Methoxycinnamic acid | α-glucosidase inhibition | High inhibitory activity | nih.gov |

| Plant extracts containing cinnamic acid derivatives | α-amylase inhibition | Enzyme inhibition observed | researchgate.net |

| Plant extracts containing cinnamic acid derivatives | α-glucosidase inhibition | Enzyme inhibition observed | researchgate.net |

Hepatoprotective Activity

Methoxylated derivatives of cinnamic acid have demonstrated notable hepatoprotective properties in various in vitro studies. nih.gov Research on rat hepatocytes with toxicity induced by carbon tetrachloride (CCl4) has shown that phenylpropenoic acids with a methoxy (-OCH3) group, particularly in the para-position, exhibit significant protective effects. nih.gov For instance, p-methoxycinnamic acid (p-MCA) and isoferulic acid have shown hepatoprotective activity comparable to silybin, a known hepatoprotective agent, even at much lower concentrations. nih.gov

The mechanism underlying this protection is linked to the maintenance of the liver's antioxidant capacity. In CCl4-injured rat hepatocytes, p-MCA was found to significantly preserve the total glutathione (B108866) (GSH) level and prevent its depletion. nih.gov This effect on the GSH redox pathway is considered a crucial element of its hepatoprotective action. nih.gov The presence of methoxy groups is believed to enhance metabolic stability and inhibit first-pass liver enzymes that would otherwise rapidly metabolize the compounds. nih.gov Studies on 3,4-dimethoxycinnamic acid have shown that methoxylation of the hydroxy groups leads to greater metabolic stability in mammalian liver cell fractions. nih.gov

While direct data for this compound is not extensively documented, the strong evidence from its analogues suggests a potential for similar hepatoprotective functions.

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | CCl4-induced toxicity in rat hepatocytes | Exhibited hepatoprotective activity comparable to silybin; significantly preserved total glutathione (GSH) levels. | nih.gov |

| Isoferulic acid | CCl4-induced toxicity in rat hepatocytes | Showed hepatoprotective activity comparable to silybin. | nih.gov |

| 3,4-Dimethoxycinnamic acid | Mammalian liver cells (S9 fraction) | Demonstrated higher metabolic stability due to methoxy groups. | nih.gov |

Other Enzyme Inhibition Studies (e.g., neuraminidase)

The potential for cinnamic acid derivatives to act as enzyme inhibitors extends beyond metabolic and antioxidant enzymes. Neuraminidase, a key enzyme in the influenza virus life cycle, has been a target for various aromatic compounds. While specific inhibitory studies on this compound against neuraminidase are not widely available, research into structurally related molecules provides some insight. For example, a variety of benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase. nih.gov Furthermore, chalcones, which share the phenylpropenoyl core structure with cinnamic acids, have also been investigated as a basis for designing neuraminidase inhibitors. nih.gov These studies suggest that the aromatic and propenoic acid scaffold is a viable starting point for developing such inhibitors, though specific efficacy would depend on the substitution patterns on the phenyl ring.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular interactions and cellular effects of this compound and its analogues is crucial for delineating their biological activities. In vitro studies, including molecular docking and cell-based assays, have begun to shed light on these mechanisms.

Ligand-Target Interactions and Receptor Binding

Molecular docking simulations and binding assays are pivotal in identifying the specific molecular targets of a compound. For 3,5-Dimethoxycinnamic acid, studies involving the bacterial cytochrome P450 enzyme, CYP199A4, revealed that it caused little to no observable shift in the enzyme's spin state upon binding, which suggests a weak interaction with this particular target. nih.gov

In contrast, docking studies on other cinnamic acid analogues have shown more promising interactions with various receptors. For instance, methyl ferulate, a methoxy-hydroxy cinnamic acid ester, was identified as the most potent compound in a series against fungal targets from Candida species. fip.org Molecular docking indicated that its antifungal activity could be due to binding to multiple targets, with the presence of the enoate moiety, a hydroxyl group, and a methoxy group on the phenyl ring having a positive effect on its bioactivity. fip.org Similarly, derivatives of ferulic acid have been docked against the Epidermal Growth Factor Receptor (EGFR), with a modified compound, 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid, showing the lowest binding free energy, indicating a stable and potentially potent interaction. fip.orgnih.gov These studies highlight that while the core cinnamic structure is important, the specific substitutions on the phenyl ring are critical in determining binding affinity and target specificity.

| Compound | Target Protein/Receptor | Key Findings | Reference |

|---|---|---|---|

| 3,5-Dimethoxycinnamic acid | CYP199A4 | Resulted in little observable shift in the spin state, suggesting weak binding. | nih.gov |

| Methyl ferulate | Fungal targets (from Candida albicans) | Showed good binding affinity, potentially due to the enoate, hydroxyl, and methoxy groups. | fip.org |

| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | Epidermal Growth Factor Receptor (EGFR) | Exhibited the lowest binding free energy (-8.81 kcal/mol) among tested derivatives, suggesting strong, stable binding. | fip.orgnih.gov |

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | Cyclooxygenase-1 (COX-1) | Showed lower free bond energy values compared to the parent ferulic acid, predicting greater activity. | uni.lu |

Cellular Pathway Modulation

The biological effects of cinnamic acid derivatives are often the result of their ability to modulate key cellular signaling pathways. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a well-studied analogue, has been shown to influence multiple pathways involved in cell cycle regulation and apoptosis. nih.govmedchemexpress.com It can induce the expression of tumor suppressor proteins like p53 and p21 while reducing levels of cell cycle-promoting proteins such as cyclin D1 and cyclin E. nih.govmedchemexpress.com Furthermore, ferulic acid can block the activation of both the canonical Smad and non-canonical extracellular-signal-regulated kinase (ERK)/Akt signaling pathways in various cancer cells. nih.govmedchemexpress.com

Another related compound, Tenuifoliside A, which is an ester of 3,4,5-trimethoxycinnamic acid (TMCA), has been found to promote the viability of rat glioma cells by activating the BDNF/TrkB-ERK/PI3KCREB signaling pathway. In the context of cancer cell invasion, a methoxylated stilbene (B7821643) analogue, 3,5,4'-trimethoxystilbene, was found to inhibit breast cancer cell invasiveness by downregulating the PI3K/Akt and Wnt/β-catenin signaling cascades. These findings suggest that methoxylated phenylpropanoids, including potentially this compound, can exert their effects by intervening in critical cellular communication networks that control cell fate and function.

Enzymatic Activity Regulation and Inhibition

The regulation and inhibition of specific enzymes is a primary mechanism through which many bioactive compounds exert their effects. Cinnamic acid derivatives have been investigated as inhibitors of several enzymes.

In studies on mushroom tyrosinase, a key enzyme in melanin (B1238610) production, novel ester derivatives of cinnamic acid showed potent inhibitory activity. For example, (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate was found to be a reversible, non-competitive inhibitor of tyrosinase with an IC50 value of 2.0 μM, which is significantly more potent than the reference compound kojic acid (IC50: 32.2 μM). Other synthesized esters acted as mixed-type inhibitors.

Additionally, cinnamic acid derivatives have been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory pathways. uni.lu Specifically, 4-methoxy and 3,4-dimethoxy cinnamic derivatives are implicated in the inhibition of soybean lipoxygenase. uni.lu These compounds appear to act in a competitive manner with the enzyme's substrate, linoleic acid. uni.lu The ability of these compounds to inhibit enzymes like tyrosinase and lipoxygenase highlights their potential application in cosmetic and anti-inflammatory contexts.

| Compound/Analogue | Enzyme | IC50 Value | Type of Inhibition | Reference |

|---|---|---|---|---|

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | 2.0 μM | Reversible, Non-competitive | |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | Mushroom Tyrosinase | 8.3 μM | Reversible, Mixed-type | |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | 10.6 μM | Reversible, Mixed-type | |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 32.2 μM | Not Specified | |

| 3,4-Dimethoxycinnamic acid derivatives | Soybean Lipoxygenase (LOX) | Data not quantified | Implicated in inhibition | uni.lu |

Structure Activity Relationship Sar Studies of 3,5 Dimethoxycinnamic Acid Methyl Ester Derivatives

Impact of Aromatic Substituents (e.g., methoxy (B1213986) groups, hydroxyl groups) on Bioactivity

The type, number, and position of substituents on the phenyl ring are primary determinants of the biological potential of cinnamic acid esters. The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, significantly modulates activities ranging from antifungal to tyrosinase inhibition.

Research into the antifungal properties of cinnamic acid esters reveals clear SAR trends. For electron-donating groups like methoxy and hydroxyl groups, the position on the phenyl ring influences potency, with the general order of activity being ortho-substituted > para-substituted > meta-substituted isomers. nih.gov However, the addition of multiple substituents can have complex effects. For instance, while a single hydroxyl or methoxy group can confer activity, adding a 3-methoxy group to a compound that already has a 4-hydroxyl or 4-methoxy group can lead to a significant decrease in antifungal efficacy. nih.gov Conversely, substituting the phenyl ring with electron-withdrawing groups, such as a nitro (-NO2) group, has been shown to enhance antibacterial effectiveness. cabidigitallibrary.org

In the context of tyrosinase inhibition, an enzyme critical in melanin (B1238610) production, aromatic substitution is key. Studies have shown that while the parent compound, methyl cinnamate (B1238496), has some inhibitory effect, the introduction of specific substituents can dramatically increase potency. nih.govmedchemexpress.com For example, compounds featuring a 2,4-dihydroxy substitution pattern on the phenyl ring have been found to be particularly strong tyrosinase inhibitors. While cis-2-methoxycinnamic acid showed no inhibitory effect on mushroom tyrosinase, the related trans-cinnamaldehyde was an active inhibitor, highlighting the importance of both substitution and stereochemistry. nih.gov

The nature of the substituent also dictates the type of bioactivity. The presence of hydroxyl groups on the aromatic ring is strongly correlated with antioxidant activity. mdpi.com In contrast, methoxy groups, such as those in 3,5-dimethoxycinnamic acid methyl ester, are often associated with other therapeutic potentials.

Table 1: Impact of Aromatic Substitution on Antifungal Activity of Cinnamate Derivatives

| Compound/Derivative | Substitution Pattern | Target Fungi | Activity/EC₅₀ (µg/mL) |

| Ethyl 2-hydroxycinnamate | 2-OH | P. grisea | 18.3 |

| Ethyl 2-hydroxy-3-methoxycinnamate | 2-OH, 3-OCH₃ | V. mali | 18.4 |

| Ethyl 4-hydroxycinnamate vs. Ethyl 4-hydroxy-3-methoxycinnamate | 4-OH vs. 4-OH, 3-OCH₃ | Multiple | Activity decreases with added 3-OCH₃ group nih.gov |

| Ethyl 3,4-dimethoxycinnamate vs. Ethyl 3,4-methylenedioxycinnamate | 3,4-(OCH₃)₂ vs. 3,4-OCH₂O- | Multiple | 3,4-methylenedioxy substitution improves activity nih.gov |

Data sourced from studies on ethyl cinnamate derivatives, demonstrating the principles of aromatic substitution. nih.govplos.org

Influence of the Ester Moiety on Biological Profile

Modification of the carboxylic acid functional group into an ester moiety is a critical step that often introduces or enhances bioactivity. The conversion of cinnamic acid, which can be inactive, to its methyl or ethyl ester can confer significant antifungal properties. mdpi.com The characteristics of the alcohol component of the ester, particularly its chain length and steric bulk, play a substantial role in modulating this activity. nih.govmdpi.com

Studies systematically evaluating the antifungal activity of a series of linear alkyl cinnamates have demonstrated a clear trend: activity tends to increase with the elongation of the alkyl chain from methyl to butyl, and then decrease with further extension to amyl and hexyl esters. nih.gov Butyl cinnamate was identified as the most potent antifungal agent in one such series against a range of fungal strains. mdpi.com

Furthermore, steric hindrance near the ester group can be beneficial. Tertiary alkyl esters, such as t-butyl cinnamate, have been shown to possess significantly greater antifungal activity than their corresponding linear isomers (e.g., n-butyl cinnamate). nih.gov This suggests that the three-dimensional shape of the ester group is crucial for its interaction with the biological target. This principle allows for the fine-tuning of the biological profile by selecting different alcohol moieties for the esterification of the cinnamic acid core.

Table 2: Influence of Ester Alkyl Chain on Antifungal Activity (MIC)

| Compound | Ester Group (R) | Target Organism | MIC (µM) |

| Methyl Cinnamate | -CH₃ | Candida spp. | 789.19 |

| Ethyl Cinnamate | -CH₂CH₃ | Candida spp. | 726.36 |

| Propyl Cinnamate | -(CH₂)₂CH₃ | Candida spp. | 672.83 |

| Butyl Cinnamate | -(CH₂)₃CH₃ | Candida spp. | 626.62 |

| Isopentyl Cinnamate | -CH₂CH₂CH(CH₃)₂ | Candida spp. | Inactive |

| Decyl Cinnamate | -(CH₂)₉CH₃ | Candida spp. | 1101.92 |

MIC (Minimum Inhibitory Concentration) values demonstrate how changing the alkyl group of the ester affects antifungal potency. mdpi.com

Stereochemical Considerations in Biological Activity (e.g., E/Z isomers)

In the vast majority of studies on bioactive cinnamates, the trans or (E)-isomer is the form associated with biological effects. For example, studies on tyrosinase inhibition specifically identify methyl trans-cinnamate as the active compound. nih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold is considered an important structural feature for potent tyrosinase inhibition.

Direct comparisons often show that the Z-isomer is significantly less active or even inactive. In one study, cis-2-methoxycinnamic acid was found to have no inhibitory effect on mushroom tyrosinase, whereas the related trans-cinnamaldehyde was an effective inhibitor. nih.gov This loss of activity suggests that the specific spatial arrangement of the aromatic ring and the ester group, which is fixed by the double bond's geometry, is essential for proper binding to the enzyme's active site. The rigid, linear-like shape of the E-isomer is often favored for biological interactions over the bent conformation of the Z-isomer. Therefore, when considering the bioactivity of this compound, the (E)-isomer is presumed to be the more biologically relevant stereoisomer.

Computational Chemistry and Molecular Modeling for 3,5 Dimethoxycinnamic Acid Methyl Ester

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, helping to forecast the binding affinity and mode of interaction between a ligand and the receptor's active site. nih.govscione.com

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for numerous different orientations and conformations. The results are often reported as a binding affinity or docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

While specific, comprehensive docking studies on 3,5-Dimethoxycinnamic acid methyl ester are not widely published, research on its parent compound, 3,5-dimethoxycinnamic acid, and structurally related molecules provides insight into its potential interactions. For instance, studies have reported the molecular docking of 3,5-dimethoxycinnamic acid, which was identified as a major compound in certain plant extracts, showing stable interactions with the Odorant Binding Protein 1 (OBP1) from Aedes aegypti. vub.be In another computational screening, 3,5-dimethoxycinnamic acid was identified among phytochemicals from Carica papaya seeds and evaluated through docking against cancer-related protein targets. scione.com Similarly, related methoxycinnamic acids have been docked against various receptors, such as epidermal growth factor receptor (EGFR), to evaluate their potential as inhibitors. alquds.edu

These simulations identify key amino acid residues that interact with the ligand through various non-covalent forces. For a molecule like this compound, these interactions would likely include:

Hydrogen Bonds: Potentially involving the carbonyl oxygen of the ester group.

Hydrophobic Interactions: Involving the dimethoxy-substituted phenyl ring.

Pi-Interactions: Such as pi-pi stacking or pi-alkyl interactions between the aromatic ring and receptor residues.

The insights gained from docking can guide the selection of biological targets for future in vitro assays.

Table 1: Illustrative Molecular Docking Data for Cinnamic Acid Derivatives Against Various Receptors

| Compound | Target Receptor | Reported Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Ferulic Acid Analogue | Epidermal Growth Factor Receptor (EGFR) | -8.81 | Met793, Leu718, Val726 |

| Quercetin-7-rhamnoside | 3C-like protease (3CLpro) of PEDV | -10.4 | Cys144, His41, Met164 |

| Blueberry Metabolites | Carbonic Anhydrase (CA) Proteins | -5.0 to -9.0 | His94, Val121, Leu198 |

This table presents data for related compounds to illustrate typical results from molecular docking studies. Data is sourced from studies on various cinnamic acid derivatives and flavonoids. nih.govmdpi.com